Tris(2-carboxyethyl)phosphine

描述

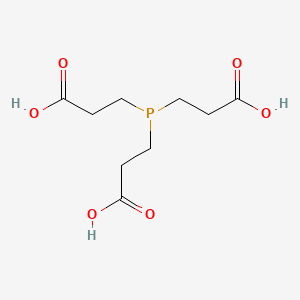

Structure

3D Structure

属性

IUPAC Name |

3-[bis(2-carboxyethyl)phosphanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15O6P/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15/h1-6H2,(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBFGYYEXUXCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(CCC(=O)O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208290 | |

| Record name | Tris(2-carboxyethyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5961-85-3 | |

| Record name | Tris(2-carboxyethyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5961-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2-carboxyethyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005961853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-carboxyethyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIS(2-CARBOXYETHYL)PHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22OAC2MO2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tris(2-carboxyethyl)phosphine (TCEP): An In-Depth Technical Guide for Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Tris(2-carboxyethyl)phosphine (TCEP) has emerged as a superior reducing agent in the biochemist's toolkit, offering significant advantages over traditional thiol-based reagents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME).[1][2] Its unique chemical properties, including being odorless, stable, and highly effective over a broad pH range, make it an indispensable tool for a variety of applications, from proteomics to antibody-drug conjugate (ADC) development.[2][3] This technical guide provides a comprehensive overview of TCEP's applications in biochemistry, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Principles and Advantages of TCEP

TCEP is a thiol-free phosphine-based reducing agent that effectively and irreversibly cleaves disulfide bonds (R-S-S-R') to yield two free sulfhydryl groups (R-SH).[2][4] The reaction proceeds via a nucleophilic attack by the phosphorus atom on one of the sulfur atoms of the disulfide bond, leading to the formation of a stable phosphine (B1218219) oxide. This irreversible mechanism prevents the re-oxidation of the newly formed thiols, a common issue with thiol-based reducing agents.[1][3]

The primary advantages of TCEP over DTT and BME include:

-

Odorless: TCEP is a non-volatile crystalline solid, significantly improving the laboratory environment compared to the pungent odors of DTT and BME.[1][2]

-

Stability: TCEP is more resistant to air oxidation and is stable in aqueous solutions over a wider pH range, ensuring more consistent and reproducible experimental results.[1][5]

-

Broad pH Range: It is highly effective over a broad pH range, typically from 1.5 to 9.0, offering greater flexibility in experimental design.[6][7]

-

Irreversible Reduction: The formation of a stable phosphine oxide drives the reduction reaction to completion, preventing the re-formation of disulfide bonds.[1][3]

-

Compatibility: In many instances, excess TCEP does not need to be removed before downstream applications such as labeling with iodoacetamides and immobilized metal affinity chromatography (IMAC).[1][8] However, removal is often recommended before reacting with maleimide-based reagents due to potential side reactions.[9]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for TCEP, offering a direct comparison with other common reducing agents.

| Parameter | This compound (TCEP) | Dithiothreitol (DTT) | β-Mercaptoethanol (BME) | References |

| Chemical Nature | Thiol-free phosphine | Thiol-containing | Thiol-containing | [10][11] |

| Odor | Odorless | Strong, unpleasant | Pungent, unpleasant | [11][12] |

| Effective pH Range | 1.5 - 9.0 | 7.1 - 8.0 (optimal) | >7.5 | [6][11] |

| Stability in Air | More resistant to oxidation | Prone to oxidation | Prone to oxidation | [5][11] |

| Reactivity with Maleimides | Reacts, but generally slower than DTT | Reacts readily, competes with protein thiols | Reacts readily, competes with protein thiols | [9][11] |

| Removal Before Maleimide Labeling | Recommended for optimal results | Mandatory | Mandatory | [9][11] |

| Buffer | TCEP Stability | Notes | References |

| Tris-HCl, HEPES, Borate | High stability (less than 20% oxidation after 3 weeks at room temperature) | Recommended for use with TCEP. | [13] |

| Phosphate-Buffered Saline (PBS) | Low stability (completely oxidizes within 72 hours in 0.35M PBS, pH 7.0) | If PBS must be used, prepare TCEP solution immediately before use. | [13][14] |

| Acidic (e.g., 100mM HCl) | High stability | TCEP is very stable in acidic conditions. | [13] |

| Basic (e.g., 100mM NaOH) | High stability | TCEP is significantly more stable than DTT in basic solutions. | [13][15] |

Mechanism of Action: Disulfide Bond Reduction

The reduction of a disulfide bond by TCEP is a two-step process initiated by a nucleophilic attack.

Experimental Protocols

Detailed methodologies for key biochemical applications of TCEP are provided below.

Preparation of 0.5 M TCEP Stock Solution

A standard stock solution of TCEP is essential for many protocols.

Methodology:

-

Weigh 5.73 g of TCEP hydrochloride (TCEP-HCl).[4]

-

Dissolve the TCEP-HCl in 35 mL of cold, nuclease-free water. The initial pH of this solution will be approximately 2.5.[4]

-

Slowly add 10 N NaOH or 10 N KOH to adjust the pH of the solution to 7.0, monitoring the pH carefully.[4]

-

Bring the final volume to 40 mL with nuclease-free water.[4]

-

Aliquot the 0.5 M TCEP solution into single-use volumes in sterile tubes.[16]

-

Store the aliquots at -20°C for up to 3 months. As TCEP is light-sensitive, it is advisable to cover the tubes with aluminum foil.[4][16]

In-Solution Protein Reduction and Alkylation for Mass Spectrometry

This protocol is a standard procedure for preparing protein samples for enzymatic digestion and subsequent mass spectrometric analysis.[17]

Methodology:

-

To your protein sample in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5), add the 0.5 M TCEP stock solution to a final concentration of 10 mM.[16]

-

Incubate the mixture for 30-60 minutes at 37°C.[16]

-

Cool the sample to room temperature.[16]

-

Add a freshly prepared 500 mM iodoacetamide (IAA) solution to a final concentration of 20-25 mM.[16]

-

Incubate the reaction in the dark at room temperature for 30 minutes.[16]

-

Dilute the sample with a digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 2 M, ensuring optimal activity of the proteolytic enzyme (e.g., trypsin).[16]

-

The sample is now ready for enzymatic digestion.

Protein Labeling with Maleimide Dyes

TCEP is the preferred reducing agent for labeling proteins with maleimide-based reagents as it lacks a free thiol group that would otherwise compete in the labeling reaction.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. goldbio.com [goldbio.com]

- 5. hamptonresearch.com [hamptonresearch.com]

- 6. benchchem.com [benchchem.com]

- 7. Disulfide reduction using TCEP reaction [biosyn.com]

- 8. A comparison between the sulfhydryl reductants this compound and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. goldbio.com [goldbio.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. broadpharm.com [broadpharm.com]

- 15. A procedure for quantitative determination of this compound, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide to the Core Mechanism of TCEP in Disulfide Bond Reduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-carboxyethyl)phosphine (TCEP) is a powerful and versatile reducing agent widely utilized in biochemistry, proteomics, and drug development for the cleavage of disulfide bonds. Its unique chemical properties, including its odorless nature, stability, and irreversible reduction mechanism, offer significant advantages over traditional thiol-based reducing agents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME). This technical guide provides a comprehensive overview of the core mechanism of TCEP, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective application in research and development.

Core Mechanism of Disulfide Bond Reduction by TCEP

The reduction of disulfide bonds by TCEP proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The central phosphorus atom of TCEP possesses a lone pair of electrons, rendering it a potent nucleophile.

The reaction can be broken down into the following key steps:

-

Nucleophilic Attack: The phosphorus atom of TCEP initiates a nucleophilic attack on one of the sulfur atoms of the disulfide bond (R-S-S-R').

-

Formation of a Thioalkoxyphosphonium Cation: This attack leads to the cleavage of the S-S bond and the formation of a thioalkoxyphosphonium cation and a sulfhydryl anion (thiolate).[1]

-

Hydrolysis: In an aqueous environment, the intermediate undergoes rapid hydrolysis. A water molecule attacks the phosphorus atom, leading to the release of the second thiol molecule and the formation of TCEP oxide.

The overall reaction is essentially irreversible due to the formation of the highly stable TCEP oxide.[2] This drives the reaction to completion, ensuring the complete reduction of disulfide bonds.

Quantitative Data

A key advantage of TCEP is its effectiveness over a broad range of conditions. The following tables summarize important quantitative parameters for TCEP, with comparisons to DTT where relevant.

Table 1: Physicochemical and Kinetic Properties of TCEP

| Parameter | Value | References |

| Molecular Weight (HCl salt) | 286.64 g/mol | [3] |

| Solubility in Water | 310 g/L (1.08 M) | [3] |

| Redox Potential | -0.29 V | |

| Effective pH Range | 1.5 - 9.0 | [3][4] |

| Optimal Reaction Time | < 5 minutes at room temperature (with molar excess) | [3][4] |

Table 2: Comparison of TCEP and DTT Properties

| Property | TCEP | DTT | References |

| Chemical Nature | Thiol-free phosphine | Thiol-containing | [5] |

| Odor | Odorless | Strong, unpleasant | [5] |

| Effective pH Range | 1.5 - 8.5 | >7.0 | [5] |

| Stability in Air | More resistant to oxidation | Prone to oxidation | [5] |

| Reaction with Maleimides | Reacts, but generally slower than DTT | Reacts readily | [5] |

| Redox Potential (at pH 7) | -0.29 V | -0.33 V | |

| Reduction Mechanism | Irreversible | Reversible | [6] |

Table 3: Stability of TCEP in Various Buffers

| Buffer | Condition | Stability | References |

| 100 mM HCl, 100 mM NaOH, various 50 mM buffers (Tris, HEPES, Borate, CAPS) | 24 hours at room temperature | No change in concentration | [7] |

| 0.35 M PBS, pH 7.0 | 72 hours | Complete oxidation | [4][7] |

| 0.15 M PBS, pH 8.0 | 72 hours | ~50% oxidation | [4][7] |

| PBS, pH > 10.5 or < 6.0 | 72 hours | Minimal oxidation | [4][7] |

| General aqueous solutions (non-phosphate) | 21 days at pH 1.5 - 11.1 | ~80% of original reducing ability retained | [8] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of TCEP. Below are protocols for common laboratory procedures.

Protocol 1: Preparation of 0.5 M TCEP Stock Solution (pH 7.0)

Materials:

-

TCEP hydrochloride (TCEP-HCl)

-

Nuclease-free water, cold

-

10 N NaOH or 10 N KOH

-

Sterile, nuclease-free tubes for aliquoting

Procedure:

-

Weigh out 5.73 g of TCEP-HCl.[9]

-

Add 35 ml of cold, nuclease-free water and dissolve the TCEP-HCl. The resulting solution will be acidic (approx. pH 2.5).[9]

-

Adjust the pH of the solution to 7.0 by slowly adding 10 N NaOH or 10 N KOH. Monitor the pH carefully with a calibrated pH meter.

-

Bring the final volume to 40 mL with nuclease-free water.[9]

-

(Optional) Filter the solution through a 0.22 µm filter.

-

Aliquot the 0.5 M TCEP solution into single-use volumes (e.g., 1 mL) in sterile tubes.

-

Store at -20°C for up to 3 months.[9]

Protocol 2: In-Solution Protein Reduction for Mass Spectrometry

Materials:

-

Protein sample in a suitable buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

-

0.5 M TCEP stock solution (from Protocol 1)

-

500 mM Iodoacetamide (IAA) solution (freshly prepared in the dark)

-

Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

Quenching solution (e.g., 500 mM DTT)

Procedure:

-

To your protein sample in denaturation buffer, add the 0.5 M TCEP stock solution to a final concentration of 5-10 mM.

-

Incubate the mixture at 37°C or 56°C for 30-60 minutes.

-

Cool the sample to room temperature.

-

Add the alkylating agent (e.g., iodoacetamide) to a final concentration of 20 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

-

The protein is now reduced and alkylated, ready for further processing such as buffer exchange or enzymatic digestion.

Protocol 3: Protein Sample Preparation for SDS-PAGE

Materials:

-

Protein sample

-

SDS-PAGE sample loading buffer (e.g., 4X Laemmli buffer)

-

0.5 M TCEP stock solution (from Protocol 1)

Procedure:

-

In a microcentrifuge tube, combine the protein sample with the SDS-PAGE sample loading buffer.

-

Add the 0.5 M TCEP stock solution to the protein sample to achieve a final concentration of 20-50 mM.

-

Vortex the sample gently to mix.

-

Incubate the sample at room temperature for 10-15 minutes or at 56°C for 5-10 minutes for more complete reduction.

-

The sample is now ready to be loaded onto the SDS-PAGE gel. There is no need to remove the TCEP before loading.

Logical Relationships and Considerations

The choice of reducing agent and the experimental conditions can significantly impact the outcome of an experiment. The following diagram illustrates the decision-making process and key considerations when using TCEP.

Conclusion

TCEP stands out as a superior reducing agent for a wide range of applications in protein science and drug development. Its irreversible and efficient mechanism of action, coupled with its stability and compatibility with various downstream techniques, makes it an invaluable tool for researchers. By understanding the core principles of its reactivity and adhering to optimized experimental protocols, scientists can harness the full potential of TCEP to achieve reliable and reproducible results in their studies of protein structure and function.

References

- 1. benchchem.com [benchchem.com]

- 2. mstechno.co.jp [mstechno.co.jp]

- 3. Disulfide reduction using TCEP reaction [biosyn.com]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. hamptonresearch.com [hamptonresearch.com]

- 9. goldbio.com [goldbio.com]

Tris(2-carboxyethyl)phosphine Hydrochloride (TCEP-HCl): A Technical Guide for Researchers

An In-depth Whitepaper on the Core Properties, Applications, and Experimental Protocols of a Premier Reducing Agent

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl) has emerged as a superior reducing agent in the fields of biochemistry, molecular biology, and drug development. Its unique chemical properties offer significant advantages over traditional thiol-based reducing agents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME), leading to improved experimental outcomes and streamlined workflows. This technical guide provides a comprehensive overview of TCEP-HCl, including its fundamental properties, detailed experimental protocols for key applications, and visual representations of experimental workflows to support researchers, scientists, and drug development professionals.

Core Properties of TCEP-HCl

TCEP-HCl is a potent, odorless, and stable reducing agent that effectively cleaves disulfide bonds in proteins and other molecules.[1][2] Its hydrochloride salt form is a white crystalline solid with excellent water solubility.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of TCEP-HCl is presented in Table 1.

| Property | Value | References |

| Chemical Name | This compound hydrochloride | [5] |

| Synonyms | TCEP-HCl, TCEP hydrochloride | [5] |

| CAS Number | 51805-45-9 | [5][6] |

| Molecular Formula | C₉H₁₅O₆P·HCl | [3][5] |

| Molecular Weight | 286.65 g/mol | [1][6] |

| Appearance | White crystalline solid | [3][4] |

| Solubility in Water | 310 g/L (1.08 M) | [1][7] |

| Melting Point | 175-177 °C | [3] |

| pH of Aqueous Solution | ~2.5 | [1][7] |

Stability

TCEP-HCl exhibits remarkable stability in a variety of conditions, a significant advantage over other reducing agents. It is resistant to air oxidation, allowing for greater consistency in experimental results.[2][7]

pH Stability: TCEP-HCl is effective over a broad pH range, typically from 1.5 to 8.5.[2][8]

Buffer Stability: TCEP-HCl is stable in many common laboratory buffers. Studies have shown no significant change in concentration after 24 hours at room temperature in 100mM HCl, 100mM NaOH, and various 50mM buffers including Tris-HCl, HEPES, borate, and CAPS across a wide pH range.[1] However, it is important to note that TCEP-HCl is not particularly stable in phosphate (B84403) buffers, especially at neutral pH. In 0.35M phosphate-buffered saline (PBS) at pH 7.0, TCEP can completely oxidize within 72 hours.[1][9] Therefore, when using PBS, it is recommended to prepare TCEP solutions immediately before use.[1][9]

Advantages Over Traditional Reducing Agents

TCEP-HCl offers several key advantages over DTT and BME, making it the preferred choice for many applications.

| Feature | TCEP-HCl | DTT (dithiothreitol) | β-mercaptoethanol (BME) | References |

| Odor | Odorless | Strong, unpleasant | Pungent, unpleasant | [10][11] |

| Stability | High, resistant to air oxidation | Prone to oxidation, especially at pH > 7.5 | Prone to oxidation | [7][10] |

| Effective pH Range | Wide (1.5 - 8.5) | Limited, most effective at pH > 7 | Limited, most effective at pH > 7 | [8][12] |

| Reduction Mechanism | Irreversible | Reversible | Reversible | [10] |

| Thiol Content | Thiol-free | Contains thiols | Contains thiols | [13] |

| Compatibility with Maleimides | Generally compatible, no competing thiol groups | Interferes due to thiol groups | Interferes due to thiol groups | [13][14] |

| Compatibility with IMAC | Compatible, does not reduce metal ions | Can reduce metal ions, interfering with purification | Can reduce metal ions, interfering with purification | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving TCEP-HCl.

Protein Disulfide Bond Reduction for SDS-PAGE

This protocol describes the use of TCEP-HCl to reduce protein disulfide bonds prior to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Materials:

-

Protein sample

-

SDS-PAGE sample loading buffer (2X)

-

0.5 M TCEP-HCl stock solution, pH 7.0

Procedure:

-

In a microcentrifuge tube, combine the protein sample with the 2X SDS-PAGE sample loading buffer.

-

Add the 0.5 M TCEP-HCl stock solution to the protein sample to a final concentration of 20-50 mM.[7][16] For example, to achieve a final concentration of 50 mM in a 20 µL sample, add 2 µL of 0.5 M TCEP-HCl.

-

Gently vortex the sample to ensure thorough mixing.

-

Incubate the sample at 95°C for 5 minutes.[16]

-

Allow the sample to cool to room temperature.

-

The sample is now ready to be loaded onto the SDS-PAGE gel. There is no need to remove the TCEP-HCl before loading.[7]

Protein Reduction for Mass Spectrometry Analysis

This protocol outlines the reduction and alkylation of proteins for subsequent analysis by mass spectrometry.

Materials:

-

Protein sample

-

Denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

-

0.5 M TCEP-HCl stock solution, pH 7.0

-

500 mM Iodoacetamide (IAA) solution (freshly prepared in the dark)

-

Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

Trypsin (or other suitable protease)

Procedure:

-

To the protein sample in the denaturing buffer, add the 0.5 M TCEP-HCl stock solution to a final concentration of 5-10 mM.[8][17]

-

Incubate the mixture at 37°C for 30-60 minutes to ensure complete reduction of disulfide bonds.[18]

-

Add the freshly prepared 500 mM IAA solution to a final concentration of 15-20 mM.

-

Incubate the reaction in the dark at room temperature for 30 minutes to alkylate the free sulfhydryl groups.

-

Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M.

-

Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50).

-

Incubate overnight at 37°C.

-

The resulting peptide mixture can be desalted and analyzed by mass spectrometry.

Maleimide (B117702) Labeling of Proteins

This protocol describes the reduction of protein disulfide bonds with TCEP-HCl to enable labeling of cysteine residues with maleimide-based reagents.

Materials:

-

Protein to be labeled (1-10 mg/mL)

-

Degassed labeling buffer (e.g., PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5)

-

0.5 M TCEP-HCl stock solution, pH 7.0

-

Maleimide-functionalized dye or probe (10 mM stock solution in anhydrous DMSO or DMF)

-

Desalting column or spin filter

Procedure:

-

Dissolve the protein in the degassed labeling buffer.

-

Add the 0.5 M TCEP-HCl stock solution to a final concentration of 5-50 mM.[3]

-

Incubate at room temperature for 20-60 minutes to reduce the disulfide bonds.[3]

-

Crucially, remove the excess TCEP-HCl using a desalting column or spin filter equilibrated with the degassed labeling buffer. This step is vital to prevent TCEP from reacting with the maleimide reagent.[18]

-

To the TCEP-free reduced protein solution, add the maleimide reagent to a 10-20 fold molar excess over the protein.[3][19]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent maleimide.[3][4]

-

Purify the labeled protein from the excess unreacted maleimide reagent using a desalting column or dialysis.

Antibody-Drug Conjugation (ADC)

This protocol provides a general workflow for the partial reduction of an antibody and subsequent conjugation to a drug-linker.

Materials:

-

Monoclonal antibody (mAb) solution (1-10 mg/mL in a suitable buffer like PBS, pH 7.4)

-

TCEP-HCl

-

Reduction buffer (e.g., PBS with 1 mM EDTA, pH 7.4)

-

Maleimide-functionalized drug-linker

-

Desalting columns

Procedure:

-

Prepare the antibody solution at a concentration of 1-2 mg/mL in the reduction buffer.[1]

-

Prepare a fresh stock solution of TCEP-HCl in water.

-

Add a 2.35 to 2.75 molar equivalent of TCEP-HCl to the antibody solution to partially reduce the interchain disulfide bonds.[12]

-

Incubate the reaction mixture at 20-37°C for 1 to 2.5 hours.[1][12] The precise time and temperature can be optimized to control the extent of reduction.

-

Immediately after incubation, remove the excess TCEP-HCl using a desalting column equilibrated with the reduction buffer.[1]

-

Add the maleimide-functionalized drug-linker to the reduced antibody solution, typically at a 5-20 fold molar excess over the antibody.[1]

-

Incubate the conjugation reaction for 1-2 hours at room temperature.[20]

-

Purify the resulting ADC using appropriate chromatography techniques to remove unconjugated antibody, free drug-linker, and other reactants.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.

Caption: Workflow for Protein Reduction for SDS-PAGE.

Caption: Workflow for Protein Reduction for Mass Spectrometry.

References

- 1. benchchem.com [benchchem.com]

- 2. fishersci.ie [fishersci.ie]

- 3. benchchem.com [benchchem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. biotium.com [biotium.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. broadpharm.com [broadpharm.com]

- 11. clinisciences.com [clinisciences.com]

- 12. scispace.com [scispace.com]

- 13. In-solution digestion | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 15. genelink.com [genelink.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to Tris(2-carboxyethyl)phosphine (TCEP) as a Reducing Agent

Audience: Researchers, scientists, and drug development professionals

Introduction

In the fields of protein biochemistry, molecular biology, and drug development, the reduction of disulfide bonds is a critical step for a multitude of applications, ranging from protein denaturation for electrophoresis to the preparation of samples for mass spectrometry and protein labeling.[1][2] Tris(2-carboxyethyl)phosphine (TCEP) is a potent, odorless, and water-soluble reducing agent that serves as a superior alternative to traditional thiol-based reagents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME).[2][3] TCEP selectively and efficiently cleaves disulfide bonds (R-S-S-R') to form two free sulfhydryl groups (R-SH).[1] This guide provides a comprehensive overview of TCEP's chemical structure, mechanism of action, quantitative properties, and detailed protocols for its use in key laboratory applications.

Chemical Structure and Properties

TCEP is a tertiary phosphine (B1218219) substituted with three 2-carboxyethyl groups.[4] It is most commonly supplied and used as a hydrochloride salt (TCEP-HCl) to improve its stability and handling as a crystalline solid.[2][5]

Chemical Structure:

Figure 1. Skeletal formula of TCEP.

Physicochemical Properties

The key properties of TCEP and its hydrochloride salt are summarized below, providing essential data for experimental design and solution preparation.

| Property | TCEP | TCEP Hydrochloride (TCEP-HCl) | Citation(s) |

| Molecular Formula | C₉H₁₅O₆P | C₉H₁₅O₆P • HCl | [2][6] |

| Molar Mass | 250.19 g/mol | 286.65 g/mol | [2][4] |

| Appearance | - | White crystalline solid | [6] |

| Melting Point | - | 177 °C | [7] |

| Solubility | Soluble in water | Soluble in water (H₂O: 50 mg/mL), methanol | [2][7] |

| pKa | - | 7.66 (at 25°C) | [7] |

| Stability | Stable in aqueous solutions, resistant to air oxidation. Light sensitive. | Stable for 1 year as supplied. Stock solutions (0.5 M, pH 7) stable for 3 months at -20°C. Less stable in phosphate (B84403) buffers. | [1][2][7][8] |

Mechanism of Disulfide Reduction

TCEP reduces disulfide bonds through a nucleophilic substitution reaction that is irreversible, unlike the equilibrium-based mechanism of thiol-based reductants.[1][3] The central phosphorus atom of TCEP acts as the nucleophile.

The process occurs in two main steps:

-

Nucleophilic Attack: The phosphorus atom attacks one of the sulfur atoms in the disulfide bridge.[1] This cleaves the S-S bond, forming a thioalkoxyphosphonium cation and a sulfhydryl anion.[1]

-

Hydrolysis: The intermediate rapidly hydrolyzes, releasing the second sulfhydryl molecule and forming the highly stable this compound oxide.[1] This final step drives the reaction to completion.[3]

Comparative Advantages of TCEP

TCEP offers significant advantages over DTT and BME, making it the reducing agent of choice for many modern applications.[2][3]

| Feature | TCEP | DTT | β-Mercaptoethanol (BME) | Citation(s) |

| Odor | Odorless | Pungent | Pungent | [2][3] |

| Mechanism | Irreversible | Reversible | Reversible | [2][3] |

| Effective pH Range | Wide (1.5 - 9.0) | Narrow (7.0 - 9.0) | Narrow (7.0 - 9.0) | [8][9] |

| Air Oxidation | Resistant | Prone to oxidation | Prone to oxidation | [2][8] |

| Reaction with Maleimides | Low reactivity (preferred for labeling) | High reactivity (competes with label) | High reactivity (competes with label) | [2][3] |

| Compatibility with IMAC | Compatible (does not reduce Ni²⁺) | Incompatible (reduces Ni²⁺) | Incompatible (reduces Ni²⁺) | [2][3] |

| UV Absorbance (280 nm) | No interference | Interferes | Interferes | [2] |

Experimental Protocols

The following are detailed methodologies for common laboratory procedures involving TCEP.

Preparation of 0.5 M TCEP Stock Solution (pH 7.0)

This protocol outlines the preparation of a neutralized stock solution suitable for long-term storage.

Materials:

-

TCEP Hydrochloride (TCEP-HCl)

-

Cold, molecular biology grade water

-

10 N NaOH or 10 N KOH

-

pH meter

-

Sterile conical tube and freezer tubes

Procedure:

-

Weigh out the required amount of TCEP-HCl (e.g., 1.43 g for a 10 mL final volume).

-

Add cold molecular biology grade water to dissolve the TCEP-HCl (e.g., add water up to 8 mL).[1] The initial solution will be highly acidic (approx. pH 2.5).[1]

-

Slowly adjust the pH to 7.0 by adding 10 N NaOH or 10 N KOH dropwise while monitoring with a calibrated pH meter.

-

Bring the final volume to the desired level (e.g., 10 mL) with molecular biology grade water.[1]

-

Aliquot the solution into single-use freezer tubes, cover with foil to protect from light, and store at -20°C.[1] The stock solution is stable for approximately 3 months.[1]

Protocol for Protein Reduction Prior to SDS-PAGE

This protocol is used to denature proteins by reducing disulfide bonds before electrophoretic separation.

Materials:

-

Protein sample

-

2X Laemmli sample buffer

-

0.5 M TCEP stock solution (pH 7.0)

Procedure:

-

To your protein sample, add 2X Laemmli sample buffer to achieve a 1X final concentration.

-

Add 0.5 M TCEP stock solution to a final concentration of 10-20 mM.

-

Incubate the mixture at 50-70°C for 10 minutes or at room temperature for 30 minutes.

-

The sample is now reduced and ready to be loaded onto an SDS-PAGE gel.

Protocol for Reduction and Alkylation for Mass Spectrometry

This workflow is essential for preparing protein samples for enzymatic digestion and subsequent mass spectrometry analysis to ensure complete denaturation and prevent disulfide bond reformation.

Protocol for Protein Labeling with Maleimides

TCEP is the ideal reducing agent for this application because it lacks a free thiol group and thus does not compete with the maleimide-functionalized probe.[2][3]

Materials:

-

Cysteine-containing protein (1-10 mg/mL)

-

Degassed labeling buffer (e.g., PBS or HEPES, pH 7.0-7.5)[3]

-

0.5 M TCEP stock solution (pH 7.0)

-

Maleimide-functionalized dye/probe (10 mM stock in anhydrous DMSO or DMF)[3]

-

Desalting column

Procedure:

-

Dissolve the protein in the degassed labeling buffer.

-

Add TCEP to a final concentration of 1-5 mM to reduce any existing disulfide bonds and keep cysteines in their reduced state. Incubate for 20 minutes at room temperature.

-

Add the maleimide-functionalized probe at a 10- to 20-fold molar excess over the protein.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Remove excess, unreacted probe using a desalting column equilibrated with the desired storage buffer.

Decision Guide for Selecting a Reducing Agent

The choice of reducing agent depends on the specific requirements of the experiment. The following decision tree provides a logical workflow for selecting between TCEP and traditional thiol-based reagents.

Conclusion

TCEP has established itself as a powerful, versatile, and highly effective reducing agent in modern biochemistry and drug development. Its unique properties—including being odorless, stable, and capable of irreversible reduction over a wide pH range—overcome the primary limitations of DTT and BME.[2][3][9] Its compatibility with maleimide chemistry and immobilized metal affinity chromatography further extends its utility.[2][3] By understanding the chemical principles of TCEP and employing the detailed protocols provided in this guide, researchers can significantly enhance the reproducibility, efficiency, and success of their experimental outcomes.

References

- 1. goldbio.com [goldbio.com]

- 2. TCEP - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C9H15O6P | CID 119411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound hydrochloride | 51805-45-9 [chemicalbook.com]

- 8. broadpharm.com [broadpharm.com]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Stability of TCEP in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-carboxyethyl)phosphine (TCEP) is a potent, odorless, and thiol-free reducing agent widely utilized in biochemistry, molecular biology, and drug development for the reduction of disulfide bonds in proteins and peptides. Its efficacy over a broad pH range and resistance to air oxidation make it a superior alternative to thiol-based reducing agents like dithiothreitol (B142953) (DTT).[1][2] However, the stability of TCEP in aqueous solutions is a critical factor that can be influenced by several parameters, including pH, buffer composition, and temperature. This technical guide provides an in-depth analysis of TCEP stability, offering quantitative data, detailed experimental protocols, and visualizations to ensure its optimal use in research and development.

Core Concepts of TCEP Stability

TCEP's stability in aqueous solutions is primarily dictated by its susceptibility to oxidation, where the phosphorus (III) center is converted to a phosphorus (V) oxide (TCEP-oxide), rendering it inactive as a reducing agent. This process is influenced by the following key factors:

-

pH: TCEP is remarkably stable in both acidic and basic solutions but exhibits reduced stability at neutral pH.[3][4]

-

Buffer Composition: Phosphate (B84403) buffers, commonly used in biological experiments, have been shown to significantly accelerate the oxidation of TCEP, especially at neutral pH.[5][6][7] In contrast, buffers such as Tris, HEPES, and borate (B1201080) provide a more stable environment for TCEP solutions.[3][5]

-

Temperature: Elevated temperatures can increase the rate of TCEP degradation.[8][9][10]

-

Presence of Metal Ions and Chelators: While TCEP is more stable than DTT in the presence of some metal ions, the presence of metal chelators like EGTA can surprisingly decrease TCEP stability.[1][9]

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of TCEP in various aqueous solutions.

Table 1: Stability of TCEP in Different Buffers at Room Temperature

| Buffer (50mM unless otherwise specified) | pH | Stability | Source |

| Tris-HCl | 7.5, 8.5, 9.5 | <20% oxidation after 3 weeks | [3][5] |

| HEPES | 6.8, 8.2 | <20% oxidation after 3 weeks | [3][5] |

| Borate | 8.2, 10.2 | <20% oxidation after 3 weeks | [3][5] |

| CAPS | 9.7, 11.1 | <20% oxidation after 3 weeks | [3][5] |

| 100mM HCl | ~1.0 | No change in concentration after 24 hours | [3][5] |

| 100mM NaOH | ~13.0 | No change in concentration after 24 hours | [3][5] |

| 0.35M PBS | 7.0 | Complete oxidation within 72 hours | [5][6] |

| 0.15M PBS | 8.0 | Approximately 50% oxidation within 72 hours | [5][6] |

| PBS | < 6.0 or > 10.5 | Minimal oxidation | [5][6] |

Table 2: General Stability of TCEP under Various pH Conditions

| pH Range | Stability | Source |

| 1.5 - 11.1 | 80% of original reducing ability retained after 21 days | [11] |

Signaling Pathways and Mechanisms

Disulfide Bond Reduction by TCEP

The primary function of TCEP is the reduction of disulfide bonds. This reaction proceeds via a nucleophilic attack of the phosphorus atom on one of the sulfur atoms in the disulfide bond, leading to the formation of two free thiol groups and TCEP-oxide. This reaction is irreversible, which is a key advantage over thiol-based reducing agents.[1]

Degradation Pathway of TCEP

The degradation of TCEP in aqueous solutions primarily involves its oxidation to TCEP-oxide. This process can be accelerated by factors such as unfavorable pH and the presence of certain buffer ions.

Experimental Protocols

Preparation of a Stable 0.5 M TCEP Stock Solution

This protocol describes the preparation of a pH-neutralized TCEP stock solution, which is crucial for maintaining its stability during storage.

Materials:

-

TCEP hydrochloride (TCEP-HCl)

-

Cold molecular biology grade water

-

10 N NaOH or 10 N KOH

-

pH meter

-

Sterile filtration unit (0.22 µm)

-

Sterile microcentrifuge tubes

Procedure:

-

Weigh 5.73 g of TCEP-HCl.

-

Add 35 ml of cold molecular biology grade water and dissolve the TCEP-HCl. The initial pH of this solution will be approximately 2.5.[1]

-

Slowly add 10 N NaOH or 10 N KOH dropwise while stirring to adjust the pH to 7.0. Monitor the pH carefully.

-

Bring the final volume of the solution to 40 ml with molecular biology grade water.

-

(Optional) For long-term storage, sterile-filter the solution through a 0.22 µm filter.

-

Aliquot the solution into single-use microcentrifuge tubes and store at -20°C. Stock solutions are reported to be stable for up to 3 months at -20°C.[1]

Experimental Workflow for Assessing TCEP Stability

This workflow outlines a general procedure for conducting a long-term stability study of TCEP in a specific aqueous solution.

Quantification of TCEP using the DTNB (Ellman's Reagent) Assay

This colorimetric assay is a common method for quantifying the amount of active TCEP in a solution by measuring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

-

TCEP sample solution

-

DTNB stock solution (e.g., 10 mM in a suitable buffer)

-

Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing the reaction buffer and DTNB to a final concentration of 100 µM.

-

Record the baseline absorbance at 412 nm.

-

Initiate the reaction by adding a known volume of the TCEP sample to the cuvette and mix rapidly.

-

Immediately begin recording the absorbance at 412 nm at regular intervals until the reaction is complete (the absorbance stabilizes).

-

The concentration of TCEP can be calculated from the change in absorbance using the molar extinction coefficient of the product, 2-nitro-5-thiobenzoate (TNB), which is 14,150 M⁻¹cm⁻¹ at 412 nm.[12]

Conclusion

TCEP is a highly effective and versatile reducing agent, but its stability in aqueous solutions is a critical consideration for ensuring reproducible experimental outcomes. This guide has provided a comprehensive overview of the factors influencing TCEP stability, quantitative data on its degradation in various buffers, and detailed experimental protocols for its preparation and stability assessment. By understanding and controlling these parameters, researchers, scientists, and drug development professionals can confidently utilize TCEP in their workflows, maximizing its efficacy and ensuring the integrity of their results. For applications requiring long-term storage or use in phosphate buffers at neutral pH, it is imperative to either prepare fresh solutions or validate the stability of TCEP under the specific experimental conditions.

References

- 1. goldbio.com [goldbio.com]

- 2. biosynth.com [biosynth.com]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. broadpharm.com [broadpharm.com]

- 7. agscientific.com [agscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. mstechno.co.jp [mstechno.co.jp]

- 10. researchgate.net [researchgate.net]

- 11. hamptonresearch.com [hamptonresearch.com]

- 12. A procedure for quantitative determination of this compound, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Superior Odorless Alternative to DTT and β-Mercaptoethanol: A Technical Guide to TCEP

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protein biochemistry and drug development, the reduction of disulfide bonds is a critical step for a multitude of applications, ranging from analytical characterization to the generation of therapeutic conjugates. For decades, dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME) have been the reagents of choice for this purpose. However, their volatile nature and noxious odors, coupled with limitations in stability and compatibility with certain downstream applications, have driven the search for superior alternatives. This technical guide provides an in-depth exploration of Tris(2-carboxyethyl)phosphine (TCEP), a powerful, odorless, and highly effective reducing agent that overcomes many of the drawbacks of traditional thiol-based reductants.

Executive Summary

This compound (TCEP) has emerged as a premier reducing agent in protein science, offering a unique combination of stability, efficiency, and user-friendliness. Unlike DTT and BME, TCEP is odorless, enhancing the laboratory environment. Its mechanism of action results in an irreversible reduction of disulfide bonds, preventing re-oxidation and ensuring complete sample preparation for downstream applications. Furthermore, TCEP is more stable over a wider pH range and is compatible with applications where thiol-based reducing agents interfere, such as maleimide-based labeling and immobilized metal affinity chromatography (IMAC) for His-tagged protein purification. This guide will delve into the quantitative advantages of TCEP, provide detailed experimental protocols for its use, and present visual workflows to aid in its seamless integration into your research.

Quantitative Comparison of Reducing Agents

The selection of a reducing agent can significantly impact experimental outcomes. The following tables summarize the key quantitative and qualitative differences between TCEP, DTT, and β-mercaptoethanol.

| Feature | TCEP (this compound) | DTT (Dithiothreitol) | β-Mercaptoethanol (BME) |

| Odor | Odorless[1] | Slight sulfur smell[1] | Strong, unpleasant[2] |

| Effective pH Range | 1.5 - 8.5[1] | >7 (optimal)[1] | ~7 |

| Stability in Air | More resistant to oxidation[1] | Prone to oxidation[2] | Less stable, evaporates[3] |

| Reduction Reversibility | Irreversible[2] | Reversible[2] | Reversible |

| Relative Potency | More potent than DTT[4] | 7-fold stronger than BME | Baseline |

| Solubility in Water | 310 g/L[1] | 50 g/L[1] | Miscible |

| UV Absorbance (280 nm) | Low | High | High |

Table 1: General Properties of Common Reducing Agents. This table provides a comparative overview of the physical and chemical properties of TCEP, DTT, and BME.

| Condition | TCEP Stability | DTT Stability |

| Aqueous Solution (pH > 7.5) | Significantly more stable[5] | Readily oxidizes[6] |

| Phosphate Buffers (neutral pH) | Not very stable; complete oxidation within 72 hours in 0.35M PBS, pH 7.0[1] | More stable than TCEP |

| Presence of Metal Chelators (e.g., EGTA) | Decreased stability[5] | Increased stability[5] |

| Presence of Metal Ions (e.g., Ni²⁺) | Unaffected[5] | Rapidly oxidized[5][7] |

| Storage at 4°C (1 week) | <15% oxidation[5] | <15% oxidation (with EGTA)[5] |

| Storage at -20°C (Stock Solution) | Stable for up to 3 months | Less stable, fresh preparation recommended |

Table 2: Stability Comparison of TCEP and DTT in Solution. This table highlights the stability of TCEP and DTT under various common laboratory conditions.

Experimental Protocols

Preparation of 0.5 M TCEP Stock Solution (pH 7.0)

Materials:

-

TCEP hydrochloride (TCEP-HCl)

-

Nuclease-free water, cold

-

10 N NaOH or 10 N KOH

-

Sterile, nuclease-free tubes for aliquoting

Procedure:

-

Weigh out 1.43 g of TCEP-HCl.

-

Add cold, nuclease-free water to a final volume of 10 mL.

-

Slowly add 10 N NaOH or 10 N KOH while monitoring the pH until it reaches 7.0.

-

Aliquot the 0.5 M TCEP solution into single-use volumes.

-

Store at -20°C for up to 3 months.

Protein Reduction for SDS-PAGE

Materials:

-

Protein sample

-

2X Laemmli sample buffer (or other appropriate SDS-PAGE sample buffer)

-

0.5 M TCEP stock solution (pH 7.0)

Procedure:

-

To your protein sample, add an equal volume of 2X Laemmli sample buffer.

-

Add the 0.5 M TCEP stock solution to a final concentration of 20-50 mM. For example, add 1 µL of 0.5 M TCEP to a 25 µL final sample volume for a 20 mM final concentration.

-

Vortex briefly to mix.

-

Incubate at room temperature for 10-15 minutes or at 56°C for 5-10 minutes for complete reduction.

-

Proceed with loading the sample onto your SDS-PAGE gel.

Reduction and Alkylation for Mass Spectrometry

Materials:

-

Protein sample in a suitable buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

-

0.5 M TCEP stock solution (pH 7.0)

-

500 mM Iodoacetamide (IAA) solution (freshly prepared in the dark)

-

Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

Sequencing-grade trypsin

Procedure:

-

To your protein sample, add the 0.5 M TCEP stock solution to a final concentration of 5-10 mM.

-

Incubate the mixture for 30-60 minutes at 37°C.

-

Add the 500 mM IAA solution to a final concentration of 20-25 mM.

-

Incubate the reaction in the dark at room temperature for 30 minutes.

-

Dilute the sample with digestion buffer to reduce the urea concentration to < 2 M.

-

Add trypsin at a 1:50 (trypsin:protein) ratio (w/w) and incubate overnight (16-18 hours) at 37°C.

-

Stop the digestion by adding formic acid to a final concentration of 1% (v/v).

-

Proceed with desalting and LC-MS/MS analysis.

Purification of His-tagged Proteins using Ni-NTA Chromatography with TCEP

Materials:

-

His-tagged protein lysate

-

Ni-NTA resin

-

Lysis Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

0.5 M TCEP stock solution (pH 7.0)

Procedure:

-

Buffer Preparation: Add TCEP to the Lysis, Wash, and Elution buffers to a final concentration of 1-5 mM immediately before use.

-

Resin Equilibration: Equilibrate the Ni-NTA resin with 5-10 column volumes of Lysis Buffer containing TCEP.

-

Sample Loading: Load the clarified cell lysate containing the His-tagged protein onto the equilibrated column.

-

Washing: Wash the column with 10-20 column volumes of Wash Buffer containing TCEP to remove non-specifically bound proteins.

-

Elution: Elute the purified His-tagged protein from the resin using the Elution Buffer containing TCEP. Collect fractions and analyze by SDS-PAGE.

Visualizing Key Processes

To further clarify the application and mechanism of TCEP, the following diagrams, generated using the DOT language, illustrate critical workflows and relationships.

Caption: Mechanism of disulfide bond reduction by TCEP.

Caption: Experimental workflow for protein reduction and SDS-PAGE analysis.[8][9][10][11][12]

Caption: Decision tree for selecting a reducing agent.

Conclusion

TCEP stands out as a superior reducing agent for a wide array of applications in protein biochemistry and drug development. Its lack of odor, enhanced stability, irreversible reduction mechanism, and compatibility with various downstream techniques make it an invaluable tool for researchers seeking reliable and reproducible results. While DTT and BME remain viable options, particularly in cost-sensitive applications, the distinct advantages of TCEP often justify its use, leading to improved experimental outcomes and a more pleasant laboratory experience. By understanding the properties and protocols outlined in this guide, scientists can effectively leverage TCEP to advance their research and development endeavors.

References

- 1. agscientific.com [agscientific.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. hamptonresearch.com [hamptonresearch.com]

- 5. mstechno.co.jp [mstechno.co.jp]

- 6. A procedure for quantitative determination of this compound, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Workflow of SDS-PAGE Based Protein Separation | MtoZ Biolabs [mtoz-biolabs.com]

- 9. BiochemSphere [biochemicalsci.com]

- 10. SDS-PAGE guide: Sample preparation to analysis | Abcam [abcam.com]

- 11. Introduction to SDS-PAGE - Separation of Proteins Based on Size [sigmaaldrich.com]

- 12. How to Prepare and Run an SDS-PAGE Gel Step by Step [synapse.patsnap.com]

TCEP Solubility: An In-depth Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Tris(2-carboxyethyl)phosphine (TCEP), a widely used reducing agent in various laboratory applications, including proteomics, protein biochemistry, and drug development. This document details TCEP's solubility in common laboratory buffers, provides experimental protocols for its use, and illustrates its role in the context of cellular signaling pathway analysis.

Introduction to TCEP

This compound is a potent, odorless, and thiol-free reducing agent that effectively cleaves disulfide bonds in proteins and other molecules.[1][2] Its stability over a broad pH range and resistance to air oxidation make it a superior alternative to other reducing agents like dithiothreitol (B142953) (DTT) in many applications.[3][4] TCEP is particularly valuable in mass spectrometry-based proteomics, where it provides efficient and irreversible reduction of disulfide bonds, leading to improved data quality and reproducibility.[3]

Quantitative Solubility of TCEP

TCEP hydrochloride (TCEP-HCl), the common salt form, is highly soluble in aqueous solutions.[5][6] Its hydrophilic nature allows for the preparation of concentrated stock solutions in a variety of laboratory buffers.[5]

Table 1: Solubility of TCEP-HCl in Various Solvents

| Solvent | Solubility | Molar Concentration (approx.) | Reference(s) |

| Water | 310 g/L | 1.08 M | [5][6][7][8] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~5 mg/mL | ~17.4 mM | [9][10] |

| Dimethyl Sulfoxide (DMSO) | ~3.3 mg/mL | ~11.5 mM | [9][10] |

| Dimethylformamide (DMF) | ~2 mg/mL | ~7.0 mM | [9][10] |

While specific solubility limits in common biological buffers like Tris and HEPES are not extensively documented in terms of molarity, TCEP is generally considered to be highly soluble in these aqueous systems at typical working concentrations.[5][7][11]

Stability of TCEP in Laboratory Buffers

The stability of TCEP in solution is influenced by pH and the composition of the buffer. When dissolved in water, TCEP-HCl forms an acidic solution with a pH of approximately 2.5.[8][12]

Table 2: Stability of TCEP in Common Laboratory Buffers

| Buffer | pH Range | Stability | Reference(s) |

| Tris-HCl | 7.5 - 9.5 | Stable for at least 24 hours at room temperature. Less than 20% oxidation after 3 weeks. | [7][13] |

| HEPES | 6.8 - 8.2 | Stable for at least 24 hours at room temperature. Less than 20% oxidation after 3 weeks. | [7][13] |

| Borate | 8.2 - 10.2 | Stable for at least 24 hours at room temperature. Less than 20% oxidation after 3 weeks. | [7][13] |

| CAPS | 9.7 - 11.1 | Stable for at least 24 hours at room temperature. Less than 20% oxidation after 3 weeks. | [7][13] |

| Phosphate Buffers (e.g., PBS) | Neutral pH (~7.0) | Unstable; significant oxidation can occur within 72 hours. It is recommended to prepare fresh solutions immediately before use. | [5][7][13] |

Experimental Protocols

Preparation of a 0.5 M TCEP Stock Solution

This protocol describes the preparation of a neutralized 0.5 M TCEP stock solution, suitable for most laboratory applications.

Materials:

-

TCEP hydrochloride (TCEP-HCl)

-

Molecular biology grade water (cold)

-

10 N NaOH or 10 N KOH

-

Calibrated pH meter

-

Sterile conical tubes and microcentrifuge tubes

Procedure:

-

Weigh 5.73 g of TCEP-HCl and place it into a 50 mL conical tube.[11]

-

Add 35 mL of cold molecular biology grade water and dissolve the TCEP-HCl by vortexing or gentle agitation. The initial pH of the solution will be approximately 2.5.[11]

-

Slowly add 10 N NaOH or 10 N KOH dropwise while monitoring the pH with a calibrated pH meter. Continue to add the base until the solution reaches a pH of 7.0.[11]

-

Adjust the final volume to 40 mL with molecular biology grade water.[11]

-

Aliquot the 0.5 M TCEP solution into sterile microcentrifuge tubes.

-

For long-term storage, store the aliquots at -20°C, where they are stable for up to three months. For light-sensitive applications, it is advisable to wrap the tubes in aluminum foil.[11]

General Protocol for Determining TCEP Solubility

This protocol provides a general method for determining the solubility of TCEP in a specific buffer using UV-Vis spectrophotometry, adapted from the principle of measuring TCEP concentration with Ellman's Reagent (DTNB).

Materials:

-

TCEP-HCl

-

Buffer of interest (e.g., Tris-HCl, HEPES)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

-

UV-Vis spectrophotometer and cuvettes

-

Microcentrifuge

-

Vortex mixer

Procedure:

-

Preparation of a Saturated TCEP Solution:

-

Add an excess amount of TCEP-HCl to a known volume of the buffer of interest in a microcentrifuge tube.

-

Vortex the tube vigorously for several minutes to ensure thorough mixing.

-

Incubate the suspension at a controlled temperature (e.g., room temperature) for a sufficient time (e.g., 1-2 hours) to reach equilibrium, with intermittent mixing.

-

-

Separation of Undissolved TCEP:

-

Centrifuge the saturated solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved TCEP-HCl.

-

-

Quantification of Dissolved TCEP:

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Prepare a solution of DTNB in a suitable buffer (e.g., 100 mM Tris buffer, pH 7.5).[2]

-

Add a small, precise volume of the TCEP-containing supernatant to the DTNB solution. The TCEP will reduce the DTNB, producing 2-nitro-5-thiobenzoate (NTB), which has a strong absorbance at 412 nm.[14]

-

Measure the absorbance of the resulting solution at 412 nm using a UV-Vis spectrophotometer.

-

Calculate the concentration of TCEP in the supernatant using the Beer-Lambert law and the molar extinction coefficient of NTB (14,150 M⁻¹cm⁻¹ at 412 nm).[14] This concentration represents the solubility of TCEP in the tested buffer under the specified conditions.

-

Visualizing Experimental Workflows and Signaling Pathways

Workflow for TCEP Stock Solution Preparation

The following diagram illustrates the key steps for preparing a stable, neutralized TCEP stock solution.

References

- 1. Protein kinase - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Disulfide reduction using TCEP reaction [biosyn.com]

- 5. yunbiopharm.com [yunbiopharm.com]

- 6. store.p212121.com [store.p212121.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. hamptonresearch.com [hamptonresearch.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. goldbio.com [goldbio.com]

- 12. Page loading... [guidechem.com]

- 13. broadpharm.com [broadpharm.com]

- 14. A procedure for quantitative determination of this compound, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]

TCEP Hydrochloride vs. Neutral TCEP: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the realm of protein chemistry, drug development, and proteomics, the reduction of disulfide bonds is a critical step for a multitude of applications, ranging from protein characterization to the generation of antibody-drug conjugates (ADCs). Tris(2-carboxyethyl)phosphine (TCEP) has emerged as a superior reducing agent, lauded for its efficacy, stability, and lack of the pungent odor associated with thiol-based reductants like dithiothreitol (B142953) (DTT). However, a practical question often arises in the laboratory: should one use TCEP hydrochloride (TCEP-HCl), the solid form of the reagent, or a pre-prepared neutral TCEP solution? This technical guide provides a comprehensive comparison of these two formats, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their specific applications.

Core Chemical and Physical Properties

TCEP is a phosphine-based reducing agent that irreversibly cleaves disulfide bonds.[1] The fundamental difference between TCEP hydrochloride and neutral TCEP lies in their formulation and handling. TCEP-HCl is the crystalline hydrochloride salt of TCEP, which is acidic upon dissolution in water.[2] Neutral TCEP, on the other hand, is a ready-to-use, pH-neutralized aqueous solution of TCEP.[3]

Data Presentation: Chemical and Physical Properties

| Property | TCEP Hydrochloride (TCEP-HCl) | Neutral TCEP Solution |

| Chemical Formula | C₉H₁₅O₆P·HCl | C₉H₁₅O₆P in a buffered aqueous solution |

| Molecular Weight | 286.65 g/mol | 250.19 g/mol (for TCEP) |

| Physical Form | White crystalline solid | Clear, colorless liquid |

| Odor | Odorless | Odorless |

| Solubility in Water | High (310 g/L)[4] | N/A (already in solution) |

| pH of Aqueous Solution | Acidic (~2.5)[1] | Neutral (~7.0) |

| pKa | 7.66[5] | 7.66 |

| Redox Potential | -0.29 V | -0.29 V |

Stability and Reactivity: A Comparative Analysis

The stability of a reducing agent is paramount for experimental reproducibility. TCEP is generally more resistant to air oxidation than DTT.[1] However, its stability is influenced by pH and buffer composition.

Data Presentation: Stability and Reactivity

| Parameter | TCEP Hydrochloride (and its neutralized form) |

| Effective pH Range | 1.5 - 8.5[6] |

| Stability in Acidic Buffers | Highly stable[7] |

| Stability in Basic Buffers | Highly stable (more so than DTT above pH 7.5)[7] |

| Stability in Phosphate (B84403) Buffers | Unstable, especially at neutral pH. Complete oxidation can occur within 72 hours in 0.35M PBS at pH 7.0.[8][9] |

| Long-term Storage of Stock Solutions | Stock solutions of neutralized TCEP-HCl are stable for up to 3 months at -20°C.[1] |

| Reaction Time | Rapid; reduction of stable disulfides can be achieved in less than 5 minutes at room temperature with sufficient molar excess.[9] |

The instability of TCEP in phosphate buffers at neutral pH is a critical consideration. For applications requiring phosphate-based buffers, it is recommended to prepare the TCEP solution immediately before use.[9]

Applications in Research and Drug Development

Both TCEP-HCl and neutral TCEP solutions are employed in a wide array of applications. The choice between them often comes down to convenience and the specific requirements of the experimental workflow.

Protein Reduction for Mass Spectrometry

Complete reduction of disulfide bonds is essential for accurate protein identification and characterization by mass spectrometry. TCEP is favored over DTT in these workflows due to its lack of a thiol group, which can interfere with subsequent alkylation steps, and its compatibility with immobilized metal affinity chromatography (IMAC).[10]

Antibody-Drug Conjugation (ADC)

In the development of ADCs, selective reduction of interchain disulfide bonds in antibodies is a common strategy to generate reactive thiol groups for drug-linker conjugation.[11] Precise control over the reduction process is crucial to achieve the desired drug-to-antibody ratio (DAR).

Redox Signaling Pathway Investigation

Disulfide bonds play a crucial role in regulating the activity of certain proteins in signaling pathways. Protein tyrosine phosphatases (PTPs), for instance, are regulated by the reversible oxidation of their catalytic cysteine residue.[12] TCEP can be used to reduce these oxidized PTPs, allowing researchers to study the impact of their redox state on cell signaling.

Experimental Protocols

Preparation of a 0.5 M Neutral TCEP Stock Solution from TCEP-HCl

This protocol is for preparing a neutralized stock solution from the solid TCEP hydrochloride.

Materials:

-

TCEP hydrochloride (TCEP-HCl)

-

Cold, molecular biology grade water

-

10 N NaOH or 10 N KOH

-

50 ml conical vial

-

pH meter

-

Sterile microcentrifuge tubes

Procedure:

-

Weigh 5.73 g of TCEP-HCl and add it to a 50 ml conical vial.[2]

-

Add 35 ml of cold molecular biology grade water and dissolve the TCEP-HCl. The resulting solution will be acidic (pH ~2.5).[2]

-

Slowly add 10 N NaOH or 10 N KOH while monitoring the pH with a pH meter until a pH of 7.0 is reached.[2]

-

Bring the final volume to 40 ml with molecular biology grade water.[2]

-

Aliquot the solution into sterile microcentrifuge tubes and store at -20°C.[2]

Protein Reduction for Mass Spectrometry using TCEP

This protocol outlines the general steps for reducing and alkylating a protein sample prior to mass spectrometry analysis.

Materials:

-

Protein sample in a suitable buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

-

0.5 M neutral TCEP stock solution

-

500 mM Iodoacetamide (IAA) solution (freshly prepared and protected from light)

Procedure:

-

To the protein sample, add the 0.5 M neutral TCEP stock solution to a final concentration of 5-10 mM.[10][13]

-

Incubate the mixture at room temperature for 20 minutes.[14]

-

Add the 500 mM IAA solution to a final concentration of 10-15 mM.[14]

-

Incubate the reaction in the dark at room temperature for 15-30 minutes.[14]

-

The sample is now ready for enzymatic digestion.

Partial Reduction of an Antibody for ADC Conjugation

This protocol provides a general method for the partial reduction of an antibody using TCEP.

Materials:

-

Antibody solution (e.g., 1-10 mg/mL)

-

Conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)[15]

-

TCEP-HCl or a neutral TCEP solution

-

Desalting column or centrifugal concentrator for TCEP removal

Procedure:

-

The antibody is typically buffer-exchanged into the conjugation buffer.

-

Add TCEP to the antibody solution. The molar equivalents of TCEP will depend on the desired level of reduction and should be empirically determined. A starting point is often around 2.75 molar equivalents of TCEP per mole of antibody.[11]

-

Promptly remove the excess TCEP using a desalting column or buffer exchange with a centrifugal concentrator.[11]

-

The partially reduced antibody is now ready for conjugation with a drug-linker.

Mandatory Visualizations

Conclusion: Making the Right Choice

The decision to use TCEP hydrochloride or a neutral TCEP solution is primarily one of convenience versus cost-effectiveness.

TCEP Hydrochloride is the more economical option, particularly for large-scale use. However, it requires an additional preparation step to neutralize the acidic solution, which must be performed carefully to ensure the desired final pH.

Neutral TCEP Solution offers significant convenience, as it is a ready-to-use reagent that can be directly added to a reaction mixture. This can save valuable time and reduce the potential for errors during preparation, leading to greater experimental consistency. For applications sensitive to acidic conditions, a pre-neutralized solution is highly advantageous.

For researchers and drug development professionals, the choice will depend on the specific needs of their experiments, throughput, and budget. For high-throughput applications or when working with pH-sensitive biomolecules, the convenience and reliability of a neutral TCEP solution may outweigh the additional cost. For routine, large-scale reductions where cost is a primary concern, preparing a neutralized stock solution from TCEP-HCl remains a viable and effective approach.

References

- 1. goldbio.com [goldbio.com]

- 2. store.p212121.com [store.p212121.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. hamptonresearch.com [hamptonresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. agscientific.com [agscientific.com]

- 7. A procedure for quantitative determination of this compound, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. broadpharm.com [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Preferential redox regulation of cysteine-based protein tyrosine phosphatases: structural and biochemical diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 14. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 15. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Long-term Storage of TCEP Solutions

For Researchers, Scientists, and Drug Development Professionals

Tris(2-carboxyethyl)phosphine (TCEP) is a potent, odorless, and thiol-free reducing agent integral to various applications in protein biochemistry and drug development, from sample preparation for electrophoresis to protein modification and stabilization.[1][2][3] Unlike thiol-containing reductants such as dithiothreitol (B142953) (DTT), TCEP offers greater stability and effectiveness over a broad pH range.[1][4][5] However, the long-term stability of TCEP in aqueous solutions is critically dependent on storage conditions. This guide provides a comprehensive overview of the optimal conditions for storing TCEP solutions to ensure their efficacy and reproducibility in experimental workflows.

Factors Influencing TCEP Solution Stability

The longevity of TCEP in its reduced, active form is primarily influenced by pH, buffer composition, storage temperature, and the presence of certain additives. Understanding these factors is paramount for preparing and storing stable TCEP stock solutions.

-

pH: TCEP is remarkably stable in both acidic (pH < 6.0) and basic (pH > 10.5) solutions.[3][6][7] However, its stability significantly decreases at or near neutral pH (7.0-8.0), where it is more susceptible to oxidation.[8]

-

Buffer Composition: Phosphate buffers have been shown to catalyze the oxidation of TCEP, leading to rapid degradation, especially at neutral pH.[6][7][9][10] In 0.35M phosphate-buffered saline (PBS) at pH 7.0, TCEP can be completely oxidized within 72 hours.[3][6][7] For long-term storage, non-phosphate buffers such as Tris, HEPES, and borate (B1201080) are highly recommended.[2][6][7]

-

Temperature: For long-term storage, frozen aliquots at -20°C are the standard recommendation, preserving the solution's integrity for months to years.[1][9][11][12][13] Some suppliers suggest that neutralized stock solutions are stable for up to 8 weeks at 4°C.[11]

-

Additives: Paradoxically, metal chelators like EGTA can catalyze the oxidation of TCEP, reducing its stability, which is in contrast to their protective effect on DTT.[1][14]

Quantitative Stability Data

The following tables summarize the stability of TCEP solutions under various conditions as reported in technical literature and datasheets.

Table 1: Stability of TCEP in Various Buffers at Room Temperature

| Buffer System (50mM) | pH | Stability | Source |

| Tris-HCl | 7.5, 8.5, 9.5 | <20% oxidation after 3 weeks | [2][6][7] |

| HEPES | 6.8, 8.2 | <20% oxidation after 3 weeks | [2][6][7] |

| Borate | 8.2, 10.2 | <20% oxidation after 3 weeks | [2][6][7] |

| CAPS | 9.7, 11.1 | <20% oxidation after 3 weeks | [2][6][7] |

| Phosphate-Buffered Saline (0.35M) | 7.0 | Complete oxidation within 72 hours | [3][6][7] |

| Phosphate-Buffered Saline (0.15M) | 8.0 | ~50% oxidation within 72 hours | [3][6][7] |

| HCl (100mM) | Acidic | No change after 24 hours | [2][6][7] |

| NaOH (100mM) | Basic | No change after 24 hours | [2][6][7] |

Table 2: Recommended Long-Term Storage Conditions

| Concentration | Storage Temperature | Duration | pH | Buffer | Source |

| 0.5 M - 1 M Stock | -20°C | 3 months - 2 years | 7.0 | Nuclease-free water | [1][8][11][12] |

| 0.5 M - 1 M Stock | 4°C | Up to 8 weeks | 7.0 | Nuclease-free water | [11] |

| Solid TCEP-HCl | Room Temperature | At least 2 years | N/A | N/A | [3][15][16] |

Chemical Pathways and Experimental Workflows

Visualizing the chemical reactions and experimental procedures can aid in understanding the principles of TCEP stability and its proper handling.

References

- 1. goldbio.com [goldbio.com]

- 2. benchchem.com [benchchem.com]

- 3. broadpharm.com [broadpharm.com]

- 4. mstechno.co.jp [mstechno.co.jp]

- 5. What is the reaction mechanism of TCEP reducing disulfide bonds? - Blog [wfrichem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. store.p212121.com [store.p212121.com]

- 10. yunbiopharm.com [yunbiopharm.com]

- 11. ubpbio.com [ubpbio.com]

- 12. ubpbio.com [ubpbio.com]

- 13. ubpbio.com [ubpbio.com]

- 14. A comparison between the sulfhydryl reductants this compound and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Methodological & Application

Application Notes and Protocols for the Reduction of Protein Disulfide Bonds with TCEP

For Researchers, Scientists, and Drug Development Professionals

Introduction